2-{[butyl(ethyl)amino]carbonyl}phenyl acetate
Overview
Description
2-{[butyl(ethyl)amino]carbonyl}phenyl acetate is a useful research compound. Its molecular formula is C15H21NO3 and its molecular weight is 263.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 263.15214353 g/mol and the complexity rating of the compound is 304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis of Medicinal Compounds
One significant application is in the synthesis of medicinal compounds. For instance, 4-phenyl-2-butanone, which is synthesized using a process involving similar compounds, is crucial in creating medicines for diminishing inflammation and codeine (Jiangli Zhang, 2005).
2. Chemical Reactions and Structural Analysis
Another application is seen in the study of chemical reactions and structural analysis of derivatives of similar amino acetic acids. For example, the reactions of derivatives of (diphenylmethylene-amino) acetic acid with various agents and the subsequent structural characterization of the products provide valuable insights into chemical behaviors and structures (W. Dölling et al., 1993).
3. Synthesis of Antimicrobial Agents
Some derivatives are also used in the synthesis of antimicrobial agents. For instance, the synthesis of substituted phenyl azetidines, which are potential antimicrobial agents, involves processes that may use similar compounds (K. Doraswamy, P. Ramana, 2013).
4. Pharmaceutical Applications
In the pharmaceutical field, derivatives of amino acetic acid are used in creating compounds that have potential as anticancer drugs. The amino acetate functionalized Schiff base organotin(IV) complexes are one such example, showing significant cytotoxic effects against various human tumor cell lines (T. S. Basu Baul et al., 2009).
5. Surface Adsorption and Aggregation Behavior Studies
Research on amino-acid surfactants, which may involve similar compounds, is another area of interest. These studies focus on understanding the surface adsorption and aggregation behaviors of these surfactants, which have implications in various industrial and scientific applications (Jing Lv, W. Qiao, 2015).
Properties
IUPAC Name |
[2-[butyl(ethyl)carbamoyl]phenyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-4-6-11-16(5-2)15(18)13-9-7-8-10-14(13)19-12(3)17/h7-10H,4-6,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVABTMFNVJZBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C1=CC=CC=C1OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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